N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
Cyclopropanecarboxamide is a cyclopropylcarboxamide . It’s a compound that contains a cyclopropane ring attached to a carboxamide group. The carboxamide group consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen attached to hydrogens or carbon groups) .
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide consists of a three-membered ring of carbon atoms (cyclopropane) attached to a carboxamide group . The exact structure of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would include additional groups attached to this base structure.Physical and Chemical Properties Analysis
Cyclopropanecarboxamide has a molecular weight of 85.1045 and is a solid at room temperature . The specific physical and chemical properties of “this compound” would depend on the additional groups in its structure.Scientific Research Applications
Tandem Cyclization and Cycloaddition Reactions
Cyclization-[3+3] Cycloaddition for Fused 1,2-Dihydroisoquinolines : A study described tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes, leading to the synthesis of tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This method showcases an approach to construct complex heterocyclic frameworks, potentially applicable to the synthesis or functionalization of compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (Q. Ding, Zhiyong Wang, & Jie Wu, 2009).
Diastereoselective Catalysis
Diastereoselective Pd(II)-Catalyzed Arylation : Research on diastereoselective Pd(II)-catalyzed arylations followed by ring opening of cyclopropanecarboxamides highlights a strategy for constructing β-acyloxy amides with high stereocontrol. This process demonstrates the synthetic utility of cyclopropane derivatives in constructing stereochemically rich compounds, which could be relevant for modifications of the core structure of this compound (B. Gopalakrishnan et al., 2016).
Enantioselective Syntheses
Organocatalytic Enantioselective Synthesis : A study on the organocatalytic enantioselective Pictet-Spengler reactions demonstrates the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, which bears relevance to the enantioselective synthesis of compounds with complex chiral centers similar to the one in the query compound (E. Mons et al., 2014).
Cyclization Cascades
Cyclization Cascades via N-Amidyl Radicals : Exploring cyclization cascades via N-amidyl radicals for constructing heterocyclic scaffolds suggests innovative pathways for generating complex molecular architectures, potentially applicable to synthesizing or functionalizing compounds like the one (Noelia Fuentes et al., 2015).
Future Directions
The future directions for research on “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” would depend on its properties and potential applications. Given the interest in cyclopropane derivatives in the fields of synthetic and pharmaceutical chemistry, it’s possible that similar compounds could have interesting biological activities .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(12-1-2-12)18-15-6-5-11-7-8-19(10-14(11)9-15)17(21)13-3-4-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAJSUNHLKVFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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